2-Bromo-6-Chloro-3-methoxyphenylboronic acid
CAS No.: 957062-90-7
Cat. No.: VC0151073
Molecular Formula: C7H7BBrClO3
Molecular Weight: 265.294
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957062-90-7 |
---|---|
Molecular Formula | C7H7BBrClO3 |
Molecular Weight | 265.294 |
IUPAC Name | (2-bromo-6-chloro-3-methoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
Standard InChI Key | PEEJEHWBRGQIAD-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1Br)OC)Cl)(O)O |
Introduction
Basic Information and Identification
2-Bromo-6-Chloro-3-methoxyphenylboronic acid is an arylboronic acid featuring a substituted phenyl ring with strategically positioned functional groups. It is identified by the CAS number 957062-90-7 . The compound can be accurately described and identified through several chemical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 957062-90-7 |
Molecular Formula | C₇H₇BBrClO₃ |
Molecular Weight | 265.30 g/mol |
IUPAC Name | (2-bromo-6-chloro-3-methoxyphenyl)boronic acid |
InChI | InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
InChIKey | PEEJEHWBRGQIAD-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1Br)OC)Cl)(O)O |
The compound is also known by several synonyms, including 2-Bromo-6-chloro-3-methoxybenzeneboronic acid and 2-Bromo-3-methoxy-6-chlorophenylboronic acid .
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid determine its behavior in reactions and applications. These properties have been determined through a combination of experimental measurements and computational predictions:
Property | Value | Method |
---|---|---|
Physical State | White to almost white powder or crystalline solid | Observed |
Density | 1.4±0.1 g/cm³ | Predicted |
Boiling Point | 398.1±42.0 °C at 760 mmHg | Predicted |
Flash Point | 194.6±27.9 °C | Predicted |
Vapor Pressure | 0.0±0.9 mmHg at 25°C | Predicted |
Index of Refraction | 1.536 | Predicted |
Exact Mass | 346.014252 | Calculated |
The compound exhibits moderate to high polarity due to the presence of electronegative halogens (bromine and chlorine) and the methoxy group . The boronic acid moiety (-B(OH)₂) contributes to its reactivity and hydrogen bonding capabilities, affecting its solubility and reactivity profiles.
Structural Characteristics
Molecular Structure
The molecular structure of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid consists of a phenyl ring with specific substitution patterns. The bromine atom is located at position 2, the chlorine atom at position 6, and the methoxy group at position 3 of the phenyl ring . The boronic acid group (-B(OH)₂) is attached directly to the phenyl ring.
This strategic arrangement of substituents creates a chemically distinctive environment:
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The halogen substituents (Br and Cl) withdraw electron density from the aromatic ring
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The methoxy group provides electron donation through resonance
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The boronic acid functionality serves as the reactive center for coupling reactions
Structure-Activity Relationships
The specific arrangement of substituents in 2-Bromo-6-Chloro-3-methoxyphenylboronic acid influences its reactivity in cross-coupling reactions. The electronic effects of the halogens and methoxy group modulate the reactivity of the boronic acid moiety, while the steric environment around the reaction center affects coupling efficiency and selectivity .
The methoxy group enhances solubility and stability of the compound, making it more amenable to use in various reaction conditions. Meanwhile, the halogen substituents provide additional synthetic handles for further functionalization after the initial coupling reaction .
Applications in Organic Synthesis
Medicinal Chemistry Applications
As part of a broader category of substituted arylboronic acids, 2-Bromo-6-Chloro-3-methoxyphenylboronic acid serves as an important building block in medicinal chemistry. The compound is categorized under "Protein Degrader Building Blocks" in some commercial listings, indicating its relevance to targeted protein degradation research .
The compound's unique substitution pattern makes it valuable for creating compounds with specific three-dimensional architectures needed for biological activity. The presence of halogens (Br, Cl) can enhance binding interactions with biological targets through halogen bonding, while the methoxy group can participate in hydrogen bonding interactions.
Structural Comparison with Related Compounds
2-Bromo-6-Chloro-3-methoxyphenylboronic acid belongs to a family of substituted arylboronic acids. Understanding its relationship to similar compounds helps contextualize its properties and applications:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
2-Bromo-6-chloro-3-methoxyphenylboronic acid | 957062-90-7 | C₇H₇BBrClO₃ | Reference compound |
2-Bromo-3-chloro-6-methoxyphenylboronic acid | - | C₇H₇BBrClO₃ | Different positions of Cl and methoxy groups |
2-Chloro-6-methoxyphenylboronic acid | 385370-80-9 | C₇H₈BClO₃ | Lacks the bromine atom |
2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester | 2121513-36-6 | C₁₃H₁₇BBrClO₃ | Boronic acid protected as pinacol ester |
The pinacol ester derivative (2121513-36-6) is particularly notable as it represents a protected form of the boronic acid, offering improved stability and sometimes different reactivity profiles in synthetic applications .
Reactivity Patterns
General Reactivity
The reactivity of 2-Bromo-6-Chloro-3-methoxyphenylboronic acid is dominated by the boronic acid functional group, which serves as a nucleophilic center in coupling reactions. Key reaction patterns include:
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Suzuki-Miyaura coupling with aryl halides to form biaryl compounds
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Chan-Lam coupling with amines or alcohols to form C-N or C-O bonds
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Oxidation to the corresponding phenol
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Transmetalation with transition metals to form organometallic intermediates
The halogen substituents (Br, Cl) can also participate in secondary reactions, providing additional synthetic handles for further functionalization.
Selectivity in Cross-Coupling Reactions
In Suzuki coupling reactions using 2-Bromo-6-Chloro-3-methoxyphenylboronic acid, the boronic acid group selectively participates in coupling, while the bromine atom on the ring typically remains intact under standard conditions. This selectivity allows for sequential functionalization strategies, where the boronic acid is first engaged in coupling, followed by reactions involving the bromine substituent.
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